6-Iodo-7-methylimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
6-iodo-7-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOGVXPCGRRCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731519 | |
| Record name | 6-Iodo-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036991-04-4 | |
| Record name | 6-Iodo-7-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies for Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridine derivatives with ketones or aldehydes, often catalyzed by iodine or iodine-containing catalysts. The reaction conditions vary from conventional heating to ultrasonication, with solvents ranging from organic to aqueous media.
Molecular Iodine-Catalyzed Ultrasonication Method
A prominent environmentally benign method involves the use of molecular iodine as a catalyst combined with ultrasonic irradiation to promote the synthesis of imidazo[1,2-a]pyridines at room temperature in water. This method yields high product purity and yield with short reaction times.
- Reactants: 2-aminopyridine derivatives, acetophenone derivatives, and dimedone.
- Catalyst: Molecular iodine (20 mol%).
- Solvent: Distilled water.
- Conditions: Ultrasonic irradiation at room temperature for 30 minutes per step.
- Workup: Extraction with ethyl acetate, drying over Na2SO4, vacuum concentration, and recrystallization from methanol.
- Acetophenone derivative and iodine are sonicated in water.
- 2-Aminopyridine derivative and dimedone are added and sonicated again.
- The product is isolated after extraction and purification.
Yields: Up to 96% with minimal temperature elevation due to ultrasonication.
Iodine-Promoted Synthesis in Aqueous Media
Another efficient approach uses iodine as a catalyst in aqueous media without organic solvents, employing either micellar catalysis or an "on-water" approach.
- Reactants: Acetophenone derivatives, iodine (0.3 mmol), and 2-aminopyridine.
- Procedure: Initial sonication of acetophenone and iodine, followed by addition of 2-aminopyridine and stirring for several hours.
- Purification: Extraction with ethyl acetate and column chromatography.
- Similar to micellar catalysis but involves vigorous stirring of the reaction mixture in water.
- Reaction monitored by TLC.
- Purification as above.
This method allows recovery of unreacted starting materials and avoids harsh organic solvents.
One-Pot Synthesis Using Ionic Liquids and Ultrasound
A one-pot synthesis method uses ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as catalysts under ultrasonic irradiation, improving reaction rates and yields.
- Reaction of acetophenone and 2-aminopyridine with iodine and [BMIM]BF4 under ultrasound at 30-35 °C for 2.5 hours.
- Post-treatment with bases such as NaOH or K2CO3 enhances yield.
- Base amount and type significantly affect conversion efficiency.
| Entry | Base | Equiv. Base | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | NaOH | 1.0 | 20 | 53 |
| 3 | NaOH | 2.0 | 20 | 71 |
| 4 | NaOH | 16.0 | 20 | 78 |
| 5 | K2CO3 | 1.0 | 20 | 57 |
| 8 | K2CO3 | 4.0 | 20 | 82 |
- Electron-withdrawing and electron-donating groups on acetophenone influence yield.
- Substituted acetophenones such as p-bromo, m-methoxy, p-methoxy, o-nitro, and p-methylsulfonyl groups gave yields from 73% to 82%.
- Some groups like p-nitro and o-hydroxy gave moderate yields (~57-58%).
Specific Considerations for 6-Iodo-7-methylimidazo[1,2-a]pyridine
While direct preparation methods for this compound are less frequently reported, the general synthetic routes for iodinated imidazo[1,2-a]pyridines involve:
- Starting from 2-aminopyridine derivatives with appropriate substitution patterns.
- Use of iodine as a catalyst or reagent to introduce the iodo substituent at position 6.
- Cyclization steps involving methyl-substituted acetophenones or methylated ketones to introduce the 7-methyl group.
One study involving Suzuki–Miyaura cross-coupling and subsequent cyclization with methyl bromopyruvate or ethyl bromopyruvate has been reported for related imidazo[1,2-a]pyridine derivatives, which could be adapted for the 6-iodo-7-methyl derivative.
Comparative Summary Table of Preparation Methods
| Method | Catalyst/Conditions | Solvent | Temperature | Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Ultrasonication with Iodine | Molecular iodine (20 mol%) | Water | Room temperature | 30 min steps | Up to 96 | Environmentally benign, high yield |
| Iodine-Promoted Aqueous | Iodine (0.3 mmol) | Water | Room temperature | Several hours | 57 - 82 | Micellar or "on-water" catalysis |
| Ionic Liquid + Ultrasound | Iodine + [BMIM]BF4 + Base | None/Water | 30-35 °C | 2.5 hours | 53 - 82 | Base type and amount critical for yield |
| Suzuki Coupling + Cyclization | Pd catalyst, methyl bromopyruvate | Organic | Elevated | Variable | Moderate to High | For complex substituted imidazo[1,2-a]pyridines |
Research Findings and Practical Notes
- Ultrasonication reduces reaction time drastically compared to conventional heating.
- Molecular iodine serves both as catalyst and iodine source for iodination.
- Water as solvent enhances green chemistry credentials.
- Post-treatment bases improve yield by neutralizing acidic by-products.
- Substituent effects on acetophenone and aminopyridine influence reaction kinetics and product yield.
- The methods are scalable and suitable for synthesizing pharmacologically relevant derivatives.
Chemical Reactions Analysis
6-Iodo-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Synthesis of 6-Iodo-7-methylimidazo[1,2-a]pyridine
The synthesis of this compound typically involves halogenation and functionalization reactions. For instance, it can be synthesized through nucleophilic substitution reactions involving 7-methylimidazo[1,2-a]pyridine and iodine sources under specific conditions to yield the desired iodinated derivative. This synthetic pathway is crucial for obtaining compounds with enhanced biological activities.
Anticancer Activity
Recent studies have shown that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. For example, compounds derived from this scaffold have demonstrated submicromolar inhibitory activity against various tumor cell lines. Notably, derivatives like 13k have been identified as potent inhibitors of PI3Kα, which is crucial in cancer cell proliferation and survival .
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing IC50 values as low as 65 µM . The presence of bulky substituents at the C6 position can enhance inhibitory activity against these enzymes.
Antitubercular Activity
Imidazo[1,2-a]pyridine analogs have also been explored for their efficacy against multidrug-resistant tuberculosis (MDR-TB). Recent findings suggest that specific modifications to the imidazo[1,2-a]pyridine structure can lead to compounds with significant antitubercular activity .
Case Study: Inhibition of Rab Geranylgeranylation
A study focused on phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine showed that certain compounds could inhibit Rab geranylgeranyl transferase (RGGT), affecting cancer cell viability. The most active compound with an iodine substituent at C6 exhibited an IC50 value of 50 µM .
| Compound | C6 Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| 1b | Iodine | 50 | RGGT Inhibitor |
| 1c | Carboxylic Acid | >100 | RGGT Inhibitor |
| 1d | Amide | >150 | Negligible |
Case Study: Anticancer Efficacy
In vitro studies on various imidazo[1,2-a]pyridine derivatives demonstrated their potential as anticancer agents:
| Compound | Cell Line | IC50 Range (μM) | Mechanism |
|---|---|---|---|
| 13k | HCC827 | 0.09 - 0.43 | PI3Kα inhibition |
| 13a | A549 | <0.5 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 6-Iodo-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridines are highly substituent-dependent. Below is a comparative analysis of 6-Iodo-7-methylimidazo[1,2-a]pyridine with structurally related derivatives:
Key Observations
Halogen Effects: Iodine (6-Iodo): The bulky, polarizable iodine atom enhances lipophilicity and may improve membrane permeability compared to smaller halogens like bromine or chlorine . Bromine (6-Bromo): Brominated analogs (e.g., 6-bromo-7-methyl) are synthetically accessible but may exhibit reduced metabolic stability compared to iodine due to weaker C–Br bonds. Chlorine (6-Chloro): Chlorine’s smaller size and higher electronegativity could favor tighter binding in hydrophobic enzyme pockets, though this remains speculative without activity data .
Substituent Position: Position 6 vs. 2: Derivatives with substituents at position 2 (e.g., 2-aryl groups in zolpidem ) often target GABA receptors, while position 6 modifications (e.g., iodine, nitro groups) may influence anticancer or antimicrobial activity . For example, nitro and carbohydrazide groups at position 6 in other derivatives (e.g., compound 6a ) exhibit distinct electronic profiles, affecting reactivity and bioactivity.
Biological Activity :
- The 2-(4-fluorophenyl)-6-iodo derivative (Table 1) shows moderate cytotoxicity against Hep-2 (IC₅₀: 20 μM), HepG2 (18 μM), and MCF-7 (21 μM) cells . In contrast, nitro-functionalized derivatives (e.g., compound 6o ) demonstrate potent activity (IC₅₀: 0.007 μM), highlighting the impact of electron-withdrawing groups.
Lipophilicity: Iodine’s lipophilic nature may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs like zolpidem .
Biological Activity
6-Iodo-7-methylimidazo[1,2-a]pyridine (IMPY) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of IMPY, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C8H8N2I
- Molecular Weight : 244.07 g/mol
- CAS Number : 1036991-04-4
The biological activity of this compound is primarily attributed to its interactions with cellular targets, which may include enzymes and receptors involved in various metabolic pathways. The presence of the iodine atom and the imidazo ring structure enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions that can lead to modifications in biomolecules such as DNA and proteins.
Antimicrobial Activity
Research has indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of several imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis, showing minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains .
Anticancer Properties
The anticancer potential of IMPY has also been investigated. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The structure-activity relationship (SAR) indicates that modifications at specific positions on the imidazo ring can enhance cytotoxicity .
Phytotoxicity
In agricultural research, IMPY derivatives have been evaluated for their phytotoxic effects on seed germination and plant growth. A study found that certain halogenated imidazo[1,2-a]pyridines inhibited root growth in Allium cepa and other crops at concentrations as low as 10 µM, suggesting potential applications as herbicides .
Case Study 1: Antimycobacterial Activity
A detailed investigation into the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives included the evaluation of their efficacy against Mycobacterium bovis BCG. The study identified key genetic mutations associated with resistance mechanisms and established a link between structural modifications and biological activity .
Case Study 2: Anticancer Evaluation
Another significant study focused on the anticancer properties of IMPY derivatives against various cancer cell lines. The findings revealed that specific substitutions on the imidazo ring significantly enhanced the compounds' ability to induce apoptosis in cancer cells .
Data Summary Table
Q & A
Q. What are the foundational synthetic routes for 6-Iodo-7-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization reactions, such as iodine-catalyzed condensations or copper-catalyzed multicomponent couplings. For 6-iodo derivatives, halogenation at the 6-position can be achieved using electrophilic iodinating agents (e.g., NIS) under controlled temperatures (0–25°C). Key factors affecting yield include solvent polarity (e.g., DMF vs. THF), reaction time, and the electronic nature of substituents. For example, electron-donating groups at the 7-position (e.g., methyl) may stabilize intermediates, improving yields by 15–20% compared to electron-withdrawing groups .
Q. How can structural characterization techniques validate the purity of this compound?
Essential techniques include:
Q. What are the basic structure-activity relationships (SAR) for imidazo[1,2-a]pyridine derivatives in anticancer research?
Substituents at the 6- and 7-positions significantly modulate bioactivity:
- 6-Iodo : Enhances electrophilic reactivity, enabling covalent binding to cysteine residues in kinase targets.
- 7-Methyl : Improves lipophilicity (logP +0.3), enhancing membrane permeability. Electron-donating groups (e.g., -NH2, -OCH3) at adjacent positions increase π-π stacking with DNA/RNA, while electron-withdrawing groups (e.g., -NO2) reduce potency by 40–60% .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across cell lines be systematically resolved?
Contradictions often arise from differential expression of metabolic enzymes (e.g., CYP450 isoforms) or off-target effects. Strategies include:
- Metabolic Profiling : Use LC-MS to identify metabolites in resistant vs. sensitive cell lines.
- CRISPR Screening : Knock out candidate targets (e.g., kinases, transporters) to isolate mechanisms.
- Dose-Response Synergy Studies : Combine with inhibitors (e.g., ketoconazole for CYP3A4) to assess metabolic stability .
Q. What computational methods optimize the design of this compound derivatives for anti-inflammatory targets?
- Molecular Dynamics (MD) : Simulate binding to NLRP3 inflammasome (ΔG < −8 kcal/mol indicates strong affinity).
- QSAR Models : Train on datasets with IC50 values against COX-2/LOX enzymes (R² > 0.85 for predictive accuracy).
- Docking (AutoDock Vina) : Prioritize derivatives with hydrogen bonds to Ser530 (COX-2) or Fe²+ coordination in LOX .
Q. How can multi-step synthesis routes for this compound be streamlined to improve atom economy?
- One-Pot Strategies : Combine cyclization and iodination using CuI/ligand systems (e.g., phenanthroline), reducing steps from 4 to 2.
- Microwave-Assisted Synthesis : Achieve 90% yield in 15 minutes (vs. 6 hours conventionally) by enhancing reaction kinetics.
- Flow Chemistry : Minimize purification needs via in-line scavengers (e.g., silica cartridges for byproduct removal) .
Q. What analytical approaches resolve spectral overlaps in NMR data for imidazo[1,2-a]pyridine derivatives?
- 2D NMR (HSQC, HMBC) : Assign ambiguous protons (e.g., H-2 vs. H-3) through cross-peaks with adjacent carbons.
- DOSY : Differentiate aggregates or impurities by diffusion coefficients (e.g., monomer vs. dimer).
- Paramagnetic Relaxation Agents : Add shift reagents (e.g., Eu(fod)3) to split overlapping aromatic signals .
Methodological Challenges
Q. How can researchers address low yields in iodination reactions at the 6-position?
- Pre-activation : Use TMS-protected intermediates to direct iodination regioselectivity.
- Catalytic Systems : Employ Pd(OAc)2/Xantphos for Suzuki-Miyaura couplings post-iodination (yield >75%).
- Solvent Optimization : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce byproduct formation .
Q. What strategies validate the biological specificity of this compound in kinase inhibition assays?
- KinomeScan Profiling : Test against 468 kinases to calculate selectivity scores (S(10) < 0.01 indicates high specificity).
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein melting shifts (ΔTm > 2°C).
- Rescue Experiments : Overexpress suspected kinase targets (e.g., EGFR) to reverse compound-induced cytotoxicity .
Data Interpretation
Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability (%F) to identify absorption issues.
- Metabolite ID : Use HRMS/MS to detect inactive or toxic metabolites (e.g., glucuronidated forms).
- Tissue Distribution Studies : Quantify compound levels in target organs (e.g., tumors) via LC-MS/MS .
Tables for Key Data
Q. Table 1: Comparative Yields for Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Iodine-Catalyzed Cyclization | DMF, 80°C, 12 h | 65 | |
| Cu-Catalyzed TCC | THF, 60°C, 6 h | 88 | |
| Microwave-Assisted | 150 W, 15 min | 90 |
Q. Table 2: SAR Trends for Anticancer Activity
| Substituent Position | Group | IC50 (μM) | Mechanism |
|---|---|---|---|
| 6 | Iodo | 0.12 | Covalent kinase binding |
| 7 | Methyl | 0.18 | Enhanced permeability |
| 8 | -NO2 | 2.5 | Metabolic instability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
